molecular formula C19H16F3NO B1327218 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone CAS No. 898749-29-6

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B1327218
CAS No.: 898749-29-6
M. Wt: 331.3 g/mol
InChI Key: JHVPCGANNSHSJJ-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 2,5-dihydro-1H-pyrrole (pyrroline) substituent at the 3-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3-position of the second phenyl ring. The pyrroline moiety introduces conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVPCGANNSHSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643496
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-29-6
Record name Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Pyrrole to the Phenyl Ring: This step might involve a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated with a benzyl halide.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, altering its activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Substituents (Phenyl Rings) Key Functional Groups
Target Compound C₁₉H₁₅F₃NO 3-(pyrrolinylmethyl), 3-CF₃ Methanone, pyrroline, -CF₃
(3-Chlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone C₁₈H₁₅ClNO 4-(pyrrolinylmethyl), 3-Cl Methanone, pyrroline, -Cl
(4-Chloro-2-fluorophenyl)(3-pyrrolinylmethylphenyl)methanone C₁₈H₁₅ClFNO 3-(pyrrolinylmethyl), 4-Cl, 2-F Methanone, pyrroline, -Cl, -F
(2,5-Dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone C₁₁H₁₀FNO 3-F, pyrroline (directly attached) Methanone, pyrroline, -F
Key Observations:
  • Substituent Effects : The trifluoromethyl group in the target compound increases electron-withdrawing properties compared to halogens (-Cl, -F) in analogues, influencing reactivity and binding interactions .
  • Positional Isomerism : Substitution at the 3-position (target) vs. 4-position (chlorophenyl analogue ) alters steric and electronic profiles.
  • Synthetic Complexity : The target compound’s trifluoromethyl group requires specialized fluorination techniques, unlike halogenated analogues synthesized via nucleophilic substitution .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
Target Compound Not reported (predicted: pyrroline protons ~4.7–6.5; CF₃-coupled aromatic ~7.5) CF₃: ~121 (q, J = 257 Hz) C=O: ~1685
Chlorophenyl Pyrroline CH₂: ~3.5–4.0; aromatic Cl-coupled: ~7.2–7.6 Aromatic C-Cl: ~128–135 C=O: ~1680
Fluorinated Pyrroline CH₂: ~4.75; aromatic F-coupled: ~6.5–7.5 CF₃O (if present): ~148 ; C-F: ~160 C=O: ~1685
  • Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound shows distinct ¹⁹F-NMR signals (~-56 ppm) and upfield-shifted aromatic protons due to electron withdrawal .
  • Pyrroline Conformation : The 2,5-dihydro-1H-pyrrole moiety introduces characteristic splitting in NMR spectra, as seen in and .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone , also known as a pyrrole derivative, features a complex structure that includes a pyrrole moiety and trifluoromethyl substitution. This unique configuration suggests potential for diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3NOC_{19}H_{16}F_3NO, with a molecular weight of 331.33 g/mol. The presence of the trifluoromethyl group is noteworthy due to its influence on lipophilicity and biological interactions.

Property Value
Molecular FormulaC19H16F3NOC_{19}H_{16}F_3NO
Molecular Weight331.33 g/mol
CAS Number898764-46-0

Biological Activity Overview

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Pyrrole derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Certain pyrrole-based compounds are being investigated for their potential to protect neuronal cells from damage.

Anticancer Activity

A study conducted on pyrrole derivatives revealed that certain analogs demonstrated potent anticancer activity against human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Efficacy

In vitro tests have shown that related compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The specific interactions at the cellular level are still under investigation but are believed to involve disruption of bacterial cell membranes.

Neuroprotective Studies

Research has indicated that some pyrrole derivatives can cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. In animal models, these compounds have been shown to reduce oxidative stress markers and improve cognitive function.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies using various receptor systems (e.g., histamine receptors) can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
4-MethylpyridinePyridine ringAntimicrobial properties
Indole derivativesIndole ringAnticancer activity
BenzothiazoleThiazole ringAntifungal activity
5-AminopyrroleAmino group on pyrroleNeuroprotective effects

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